2-Oxopentanal

Catalog No.
S774554
CAS No.
7332-93-6
M.F
C5H8O2
M. Wt
100.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oxopentanal

CAS Number

7332-93-6

Product Name

2-Oxopentanal

IUPAC Name

2-oxopentanal

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C5H8O2/c1-2-3-5(7)4-6/h4H,2-3H2,1H3

InChI Key

GDTHVMAIBQVUMV-UHFFFAOYSA-N

SMILES

CCCC(=O)C=O

Synonyms

1,2-Pentanedione; 2-Ketopentanal; Propylglyoxal; α-Ketopentanal

Canonical SMILES

CCCC(=O)C=O

2-Oxopentanal, also referred to as α-ketopentanal, is an organic compound with the molecular formula C5_5H8_8O2_2. It belongs to the aldehyde family, characterized by a carbonyl group (C=O) adjacent to a carbon atom that is also part of an alkyl chain. This compound is notable for its versatility in

  • Oxidation: It can be oxidized to form 2-oxopentanoic acid using agents like potassium permanganate or chromium trioxide.
  • Reduction: The reduction of 2-oxopentanal leads to the formation of 2-pentanol, typically using hydrogen gas in the presence of a palladium catalyst.
  • Condensation: This compound can undergo aldol condensation reactions, resulting in β-hydroxy ketones or α,β-unsaturated ketones when treated with base catalysts such as sodium hydroxide .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide.
  • Reduction: Hydrogen gas with a palladium catalyst.
  • Condensation: Base catalysts like sodium hydroxide or potassium hydroxide.

Major Products

  • From Oxidation: 2-Oxopentanoic acid.
  • From Reduction: 2-Pentanol.
  • From Condensation: β-Hydroxy ketones or α,β-unsaturated ketones.

Several methods exist for synthesizing 2-oxopentanal:

  • Oxidation of 2-Pentanol: This method involves using oxidizing agents like potassium permanganate or chromium trioxide.
  • Hydrolysis of 2-Pentanone Oxime: This approach treats the oxime with an acid catalyst to yield 2-oxopentanal.
  • Catalytic Oxidation in Industry: In industrial settings, it can be produced through catalytic oxidation of 2-pentanol using metal catalysts such as copper or palladium under controlled conditions .

2-Oxopentanal has diverse applications:

  • Chemical Industry: Used as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Biology: Functions as a precursor in metabolic pathways and amino acid biosynthesis.
  • Fragrance and Flavor Production: Utilized in creating fine chemicals for fragrances and flavors .

Several compounds share structural similarities with 2-oxopentanal:

Compound NameStructure DescriptionUnique Features
2-OxobutanalOne less carbon than 2-oxopentanalLess complex reactivity profile
2-OxohexanalOne more carbon than 2-oxopentanalIncreased molecular weight and potential applications
2-Oxopentanoic AcidOxidized form of 2-oxopentanalExhibits different reactivity due to carboxylic acid group

Uniqueness

The uniqueness of 2-oxopentanal lies in its specific reactivity profile and its role as an intermediate in various chemical and biological processes. Its ability to undergo multiple types of reactions makes it a versatile compound in synthetic chemistry .

2-Oxopentanal, also known as propylglyoxal, is an organic compound with the molecular formula C₅H₈O₂ and a molecular weight of 100.12 g/mol [1]. This aldehyde compound features both a ketone and an aldehyde functional group, making it a versatile intermediate in various chemical syntheses [2]. The synthesis of 2-oxopentanal can be achieved through several methodologies, with catalytic oxidation of alcohol precursors being one of the most efficient approaches [3].

Transition Metal-Mediated Oxidation Systems

Transition metal catalysts play a crucial role in the selective oxidation of alcohols to aldehydes and ketones, providing pathways to synthesize 2-oxopentanal under relatively mild conditions [8]. These catalytic systems typically involve the coordination of the alcohol substrate to the metal center, followed by a series of electron transfer steps that ultimately lead to the formation of the carbonyl compound [9].

Palladium-based catalysts have demonstrated remarkable efficiency in the oxidation of primary alcohols to aldehydes [10]. In particular, palladium(II) complexes with pyridine ligands can catalyze the aerobic oxidation of alcohols using molecular oxygen as the sole oxidant [12]. The reaction proceeds through the initial coordination of the alcohol to the palladium center, followed by β-hydride elimination to form the aldehyde [8]. For the synthesis of 2-oxopentanal, this approach would involve the oxidation of 1-pentanol to pentanal, followed by further oxidation to introduce the α-keto functionality [9].

XLogP3

0.4

Other CAS

7332-93-6

Wikipedia

Valeraldehyde, 2-oxo-

Dates

Modify: 2024-02-18

Explore Compound Types